N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Description

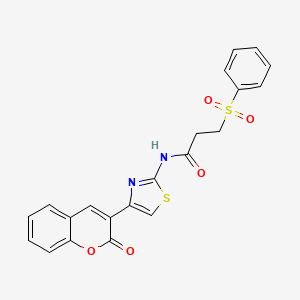

The compound N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide features a coumarin-thiazole core linked to a 3-(phenylsulfonyl)propanamide group. Coumarin derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S2/c24-19(10-11-30(26,27)15-7-2-1-3-8-15)23-21-22-17(13-29-21)16-12-14-6-4-5-9-18(14)28-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTTYEZUOGFLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a coumarin moiety linked to a thiazole ring and a phenylsulfonamide group. The synthesis typically involves multiple steps:

- Formation of the Coumarin Moiety : Synthesized via Pechmann condensation.

- Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.

- Coupling Reaction : The final product is formed by coupling the intermediates under basic conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the coumarylthiazole moiety have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL for Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. A study demonstrated that related compounds could inhibit COX-2 activity by up to 47% at concentrations of 20 μM . This suggests that this compound may also possess anti-inflammatory properties.

Anticancer Potential

The anticancer activity of coumarin derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves modulation of pathways related to cell proliferation and apoptosis .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases.

- Cellular Pathways : It can modulate signaling pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : A series of coumarin-thiazole derivatives were synthesized and tested against various microbial strains, revealing strong antibacterial and antifungal activities .

- Inhibition of Cyclooxygenase : Research demonstrated that derivatives could significantly inhibit COX enzymes, highlighting their potential as anti-inflammatory agents .

- Cytotoxicity Assays : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Comparative Analysis

| Compound | Activity Type | IC50/Effect |

|---|---|---|

| N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide | COX Inhibition | 47% at 20 μM |

| Coumarylthiazole Derivative | Antimicrobial | MIC 0.25 - 128 μg/mL |

| Related Coumarin Derivative | Cytotoxicity | Effective against MCF-7 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Coumarin-Thiazole Derivatives with Acetamide Substituents

- Compound 5: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (Yield: 89%, m.p. 206–211°C) Key Differences: Lacks the phenylsulfonyl group; instead, it has a phenylamino-acetamide chain.

- Compound 13: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (IC₅₀: Not reported for target, but related compound 18 has IC₅₀ = 0.1449 µM for α-glucosidase inhibition) Key Differences: Dichlorophenyl substituent introduces steric bulk and electron-withdrawing chlorine atoms. Impact: Chlorine atoms may enhance lipophilicity and target affinity compared to the sulfonyl group, which offers polar interactions .

Propanamide-Linked Derivatives

- N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide : A simpler derivative with an acetyl group instead of the propanamide-sulfonyl chain .

Infrared (IR) Spectroscopy

- Target Compound : Expected IR bands for sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹, distinguishing it from analogs like Compound 5 (C=O at 1715 cm⁻¹) .

α-Glucosidase Inhibition

- Compound 18: 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (IC₅₀ = 0.1449 µM) Comparison: The bromophenyl group’s electron-withdrawing nature may mimic the sulfonyl group’s effects in the target compound, but direct activity data for the latter are lacking.

Antimicrobial and Chelation Potential

- Metal Complexes : Co(II), Pb(II), and Cd(II) complexes of related thiazole-propanamides show enhanced antimicrobial activity due to metal coordination .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.